molecular formula C10H8ClN5 B516341 6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole

6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole

Cat. No. B516341
M. Wt: 233.66 g/mol
InChI Key: WEJKQYQRWCLSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cl-iMT is a selective ligand of the Transport Inhibitor Resistant 1 (TIR1).

Scientific Research Applications

HIV-1 Inhibition

6-Chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole derivatives have been studied for their potential in inhibiting HIV-1 attachment. A study demonstrated that these compounds, especially the tetrazole-containing derivative, were potent inhibitors, although they had issues with oral bioavailability. Alterations to the tetrazole moiety were explored to enhance plasma concentration, with some success in increasing the bioavailability of the compound in rats (Yeung et al., 2013).

Antimicrobial Activity

Indole derivatives with a tetrazol-5-ylmethyl group have shown notable antimicrobial activity. A study synthesized new derivatives and tested them against various bacteria and fungi. Certain compounds exhibited potent antibacterial and antifungal activities, comparable to standard treatments (El-Sayed et al., 2011).

Luminescence Analysis in Anti-Inflammatory Agents

The luminescence properties of anti-inflammatory agents, including those with a 6-chloro-1,2,3,4-tetrahydrocarbazole structure, were studied. This research developed assays for these compounds based on luminescence, indicating potential for diagnostic or analytical applications in medicine (Strojny & de Silva, 1975).

Synthesis of Tetrazoles from Amino Acids

Research on the synthesis of tetrazoles from amino acids has included indole derivatives. The study aimed at creating an efficient and greener method for synthesizing these heterocycles, which have broad biological properties, including antibacterial, anticancer, and anti-inflammatory activities (Khorramabadi et al., 2020).

Photosystem II Inhibition

Indole derivatives have been synthesized and evaluated for their ability to inhibit photosystem II, a key component in the photosynthesis process. This research indicates potential applications in developing herbicides or studying the mechanisms of plant growth and development (Souza et al., 2020).

Synthesis and Biological Evaluation of Oxadiazole Derivatives

The synthesis and biological evaluation of oxadiazole derivatives containing the indole moiety bearing-tetrazole have been conducted. These compounds showed antimicrobial activity, highlighting the potential of these derivatives in therapeutic applications (Muralikrishna et al., 2014).

properties

Molecular Formula

C10H8ClN5

Molecular Weight

233.66 g/mol

IUPAC Name

6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole

InChI

InChI=1S/C10H8ClN5/c11-7-1-2-8-6(5-12-9(8)4-7)3-10-13-15-16-14-10/h1-2,4-5,12H,3H2,(H,13,14,15,16)

InChI Key

WEJKQYQRWCLSOP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC=C2CC3=NNN=N3

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC3=NNN=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-Cl-iMT;  6-Chloroindole-3-ylmerhyltetrazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole
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6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole
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6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole
Reactant of Route 5
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Reactant of Route 6
6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole

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